2-(5-Methylthiophen-2-yl)acetonitrile
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Overview
Description
2-(5-Methylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C7H7NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrile group attached to the acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(5-Methylthiophen-2-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene, which is then converted to the desired acetonitrile derivative . The reaction conditions typically involve the use of a catalyst, such as palladium, and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methylthiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as lithium aluminum hydride or hydrogen gas with a metal catalyst are employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)acetonitrile depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The nitrile group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
2-Acetyl-5-methylthiophene: Similar structure but with an acetyl group instead of a nitrile group.
2-Thiopheneacetonitrile: Lacks the methyl group on the thiophene ring.
5-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 2-(5-Methylthiophen-2-yl)acetonitrile is unique due to the presence of both a methyl group on the thiophene ring and a nitrile group on the acetonitrile moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSXCQGCONCDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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